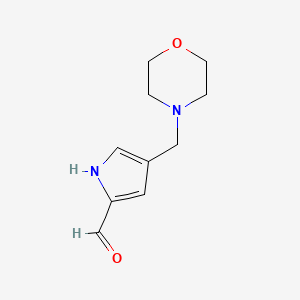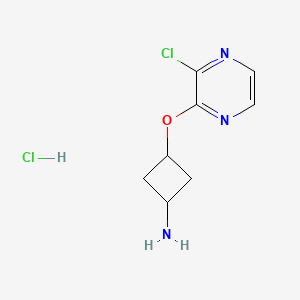![molecular formula C13H13N3O5 B1449379 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-24-8](/img/structure/B1449379.png)
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid, also known as AOA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is derived from reaction of aniline and oxalyl chloride. AOA has been studied for its potential biochemical and physiological effects on living organisms.
Scientific Research Applications
Anticancer and Antimicrobial Activity
- 5-Oxopyrrolidine derivatives, including 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, have shown potential in anticancer and antimicrobial activity. Notably, some derivatives demonstrated significant activity against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Synthesis and Chemical Transformation
- The compound has been utilized in synthesizing derivatives with azole, diazole, and hydrazone moieties. These transformations highlight its versatility in chemical synthesis (Sutherland & Tennant, 1971).
Antitumor Evaluation
- Studies involving the synthesis and evaluation of related compounds, such as acenaphtho[1,2-b]pyrrole-carboxylic acid esters, have shown promising cytotoxicity against certain cancer cell lines, indicating the potential for antitumor applications (Liu et al., 2006).
Antibacterial Activity
- Pyridonecarboxylic acids and related compounds have been synthesized and evaluated for their antibacterial activity. These studies contribute to the understanding of the potential medical applications of related chemical structures (Egawa et al., 1984).
Study of Structure-Biological Activity Relationships
- The compound has been used in the synthesis of various derivatives to study their biological activities, such as antitubercular activity, highlighting its importance in medicinal chemistry research (Ukrainets et al., 2007).
properties
IUPAC Name |
1-[(2-anilino-2-oxoacetyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKALLCFKAYGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
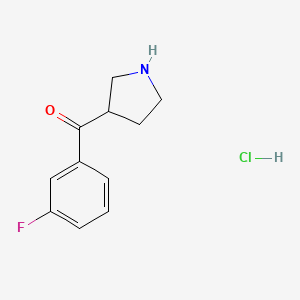
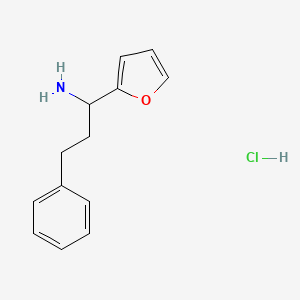
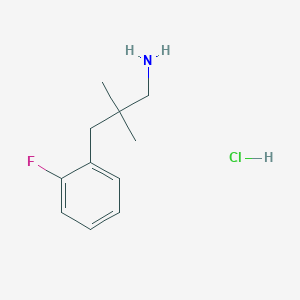
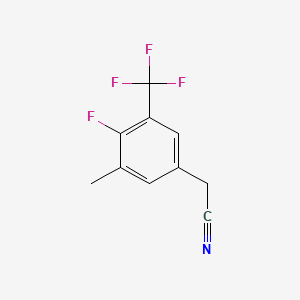
![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)


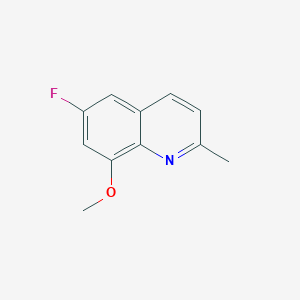
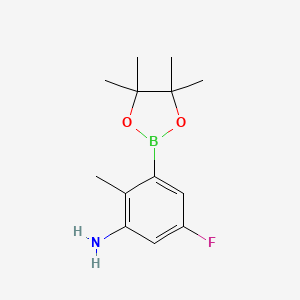
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)
